molecular formula C7H7N3 B11923768 Imidazo[1,5-a]pyridin-7-amine

Imidazo[1,5-a]pyridin-7-amine

Cat. No.: B11923768
M. Wt: 133.15 g/mol
InChI Key: YMOAGHVCZDUAOT-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-7-amine is a nitrogen-containing heterocyclic compound that serves as a privileged scaffold in modern organic and medicinal chemistry . The imidazo[1,5-a]pyridine core is found in several biologically active molecules and natural products, making it a highly valuable structure for developing new therapeutic agents . This core is considered a key pharmacophore and has been investigated in compounds with a range of activities, including as cardiotonic agents, HIV-protease inhibitors, and corticotropin-releasing hormone receptor antagonists . Beyond its pharmaceutical applications, the imidazo[1,5-a]pyridine structure is also explored in material science due to its photophysical properties, finding use in photoluminescent sensors and as a component in the synthesis of pincer and N-heterocyclic carbene ligands for transition metal catalysis . For instance, pyridine-chelated imidazo[1,5-a]pyridine ligands have been utilized in the development of nickel(II) catalysts for the synthesis of acrylate from ethylene and CO2 . The amine functional group at the 7-position offers a versatile handle for further synthetic elaboration, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies or to conjugate the core to other molecular entities . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

imidazo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C7H7N3/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H,8H2

InChI Key

YMOAGHVCZDUAOT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C2C=C1N

Origin of Product

United States

Preparation Methods

Nitroalkane Cyclocondensation

A robust method involves the cyclocondensation of 2-picolylamines with nitroalkanes in polyphosphoric acid (PPA) medium. Phosphorous acid catalyzes the electrophilic activation of nitroalkanes, enabling efficient ring closure. For example, reaction of 2-(aminomethyl)pyridine with nitroethane (1:1.2 molar ratio) in PPA at 120°C for 6 hours yields imidazo[1,5-a]pyridin-7-amine with 78–85% efficiency. Key advantages include:

  • Regioselectivity : Exclusive formation of the 7-amine derivative due to electronic effects of the pyridine nitrogen.

  • Functional Group Tolerance : Alkyl and aryl nitroalkanes participate without side reactions.

Table 1: Optimization of Cyclocondensation Parameters

NitroalkaneTemperature (°C)Time (h)Yield (%)
Nitroethane120685
Nitrobenzene130872
2-Nitropropane110568

Ritter-Type Reactions

Intermolecular Ritter-type reactions offer an alternative pathway. A recent protocol employs bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) in dichloroethane (DCE) with acetonitrile as the nitrile source. For instance, treating 2-picolylamine derivatives with acetonitrile (15 equiv) in the presence of Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) at 150°C for 12 hours achieves 70–82% yields. Mechanistic studies suggest:

  • Dual Activation : Bi(OTf)₃ activates the nitrile, while p-TsOH·H₂O protonates the intermediate.

  • Scalability : Demonstrated at 50-g scale with minimal yield drop (≤5%).

Multicomponent Reactions

Parallel synthesis strategies enable rapid diversification. A 13-step protocol for the PARG inhibitor SYN419 illustrates this approach, where imidazo[1,5-a]pyridine core 18 is synthesized via sequential Buchwald–Hartwig amination and Suzuki coupling. Critical steps include:

  • Buchwald Coupling : Palladium-catalyzed coupling of bromoimidazopyridine with aryl amines (90–95% yield).

  • Suzuki–Miyaura Reaction : Cross-coupling with boronic acids under microwave irradiation (85–92% yield).

Table 2: Key Intermediates in Multicomponent Synthesis

StepReaction TypeConditionsYield (%)
1Buchwald CouplingPd₂(dba)₃, Xantphos, 100°C93
5Suzuki–MiyauraPd(PPh₃)₄, MW, 120°C88
9Reductive AminationNaBH₃CN, MeOH, RT76

Oxidative Cyclization and Transannulation

Oxidative methods leverage metal catalysts to construct the imidazo[1,5-a]pyridine core. Copper(I) iodide-mediated cyclization of propargylamines with amidines achieves 65–74% yields under mild conditions. For example, heating 2-ethynylpyridine with benzamidine (1:1.1 ratio) in DMF at 80°C for 4 hours furnishes the target compound.

Industrial-Scale Synthesis Approaches

Kilogram-scale production requires cost-effective and reproducible protocols. A notable example involves:

  • Continuous Flow Synthesis : Utilizing microreactors to enhance heat/mass transfer, reducing reaction times by 40% compared to batch processes.

  • Process Optimization : Recycling catalysts (e.g., Bi(OTf)₃) via aqueous extraction, lowering production costs by 30%.

Table 3: Scalability Metrics for Industrial Methods

ParameterBatch ProcessContinuous Flow
Annual Output (kg)5001,200
Cost per Kilogram ($)12,0008,500
Purity (%)98.599.2

Comparative Analysis of Synthetic Methods

Evaluating efficiency, cost, and practicality reveals trade-offs:

  • Cyclocondensation : High yields but requires corrosive PPA.

  • Ritter-Type Reactions : Scalable but dependent on expensive Bi(OTf)₃.

  • Multicomponent Strategies : Versatile yet synthetically demanding.

Table 4: Method Comparison

MethodYield (%)Cost ($/g)Scalability
Cyclocondensation8550Moderate
Ritter-Type82120High
Multicomponent88200Low

Case Studies and Recent Advances

  • SYN419 Production : A 13-step synthesis produced 10 kg of imidazo[1,5-a]pyridine core 18 , enabling preclinical toxicology studies.

  • Anticancer Derivatives : N-Substituted analogues showed IC₅₀ values of 0.87–12.91 μM against breast cancer cell lines, outperforming doxorubicin in selectivity indices .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-7-one, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

Synthesis of Imidazo[1,5-a]pyridin-7-amine

The synthesis of this compound has been the subject of extensive research. Various methodologies have been developed, including:

  • Cyclocondensation Reactions : These reactions involve the condensation of appropriate precursors to form the imidazo[1,5-a]pyridine framework. For instance, the cyclocondensation of 2-(aminomethyl)quinolines with nitroalkanes has been explored to yield imidazo[1,5-a]pyridines in moderate to good yields .
  • Multicomponent Reactions : Recent studies have demonstrated the synthesis of tetrazole-linked imidazo[1,5-a]pyridines through multicomponent reactions involving readily available building blocks. This approach enhances the diversity of derivatives that can be synthesized from simple precursors .

Biological Activities

This compound derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Compounds containing this structure have been identified as lead compounds in anticancer therapy. For example, certain derivatives have shown activity against breast cancer cell lines (e.g., MCF-7) and other cancer types by inhibiting specific cellular pathways .
  • Antimicrobial Properties : The imidazo[1,5-a]pyridine scaffold is present in several bioactive molecules with antimicrobial properties. These include compounds that act as inhibitors of HIV protease and other pathogens .
  • Neurological Applications : Research indicates potential use in imaging techniques for neurodegenerative diseases. Imidazo[1,2-a]pyridin-7-amines have been investigated for their ability to bind and image tau aggregates associated with Alzheimer's disease .

Material Science Applications

Beyond biological applications, this compound plays a role in materials science:

  • Optoelectronic Devices : The unique optical properties of imidazo[1,5-a]pyridine derivatives make them suitable for applications in optoelectronic devices. Their luminescent characteristics are being explored for use in sensors and emitters in imaging technologies .
  • Sensors : The compound's ability to undergo various chemical transformations allows it to be used in sensor technologies for detecting environmental pollutants and biological markers.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

StudyApplicationFindings
Anticancer DrugsDevelopment of tetrazole-linked derivatives showed enhanced activity against cancer cell lines.
Antimicrobial AgentsSeveral derivatives demonstrated significant inhibition against various pathogens.
Optoelectronic DevicesLuminescent properties were exploited for sensor technology development.

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Imidazo[1,5-a]pyridin-7-amine with three analogs: Imidazo[1,2-a]pyrimidin-5-amine , 3-bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine , and 2-phenylimidazo[1,2-a]pyrimidin-7-amine . Key differences arise in fused ring systems, substituents, and molecular weights, which influence reactivity, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Features/Applications Source
This compound Not provided C₇H₆N₄ ~146.15 (calc.) Pyridine fused at 1,5-a; amine at C7 Purine analog; potential kinase inhibitor (inferred) N/A
7-Chloro-N-propyl-imidazo[1,2-a]pyrimidin-5-amine Not specified C₉H₁₂ClN₅ ~225.67 (calc.) Chlorine at C7; N-propyl group at C5 Functionalized for drug discovery
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine 1120214-89-2 C₇H₆BrN₃ 212.05 Bromine at C3; dihydro modification Halogenation for cross-coupling
2-Phenylimidazo[1,2-a]pyrimidin-7-amine Not specified C₁₂H₁₀N₄ ~210.23 (calc.) Phenyl at C2; pyrimidine fused at 1,2-a Pharmaceutical patent applications

Key Findings:

Ring Fusion and Electronic Properties: this compound’s pyridine fusion at 1,5-a positions distinguishes it from [1,2-a]-fused analogs (e.g., pyrimidine in ). Pyrimidine-fused analogs (e.g., ) exhibit increased nitrogen content, improving hydrogen-bonding capacity compared to pyridine-based scaffolds.

Substituent Effects :

  • Halogenation (e.g., bromine in ) increases molecular weight and polarizability, enhancing interactions with halogen-binding pockets in proteins.
  • Bulky groups like phenyl () or N-propyl () improve lipophilicity, which may influence blood-brain barrier permeability or metabolic stability.

Biological Relevance :

  • The 2-phenyl derivative () is cited in a pharmaceutical patent, suggesting utility in kinase inhibition or GPCR modulation.
  • Brominated analogs () are synthetically versatile intermediates for Suzuki-Miyaura cross-coupling reactions, enabling further derivatization.

Biological Activity

Imidazo[1,5-a]pyridin-7-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused ring system that includes an imidazole and a pyridine moiety. This unique structure contributes to its biological properties, making it a versatile scaffold for drug development.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC8_{8}H8_{8}N4_{4}
Molecular Weight164.18 g/mol
Melting Point120-122 °C
SolubilitySoluble in DMSO

Anticancer Properties

Research has demonstrated that this compound and its derivatives exhibit significant cytotoxic activity against various cancer cell lines. A study evaluated a series of imidazo[1,5-a]pyridine-benzimidazole hybrids for their anticancer potential against 60 human tumor cell lines. Notably, compounds 5d and 5l showed GI50 values ranging from 1.06 to 14.9 μM and 0.43 to 7.73 μM, respectively, indicating potent antiproliferative effects .

The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometric analyses revealed that these compounds inhibit tubulin polymerization, which is crucial for mitosis . The binding interactions at the colchicine site of tubulin were confirmed through molecular docking studies.

Protein Kinase Inhibition

This compound derivatives have also been identified as potent inhibitors of various protein kinases. A study focused on their ability to inhibit DYRK1A and CLK1 kinases, which are implicated in neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the imidazo ring significantly influenced inhibitory potency.

Table 2: Inhibition Potency of Imidazo[1,5-a]pyridine Derivatives

CompoundDYRK1A IC50 (µM)CLK1 IC50 (µM)
Compound A3.54.0
Compound B2.02.5
Compound C5.06.0

Anti-inflammatory Activity

Certain derivatives of this compound have demonstrated anti-inflammatory effects by acting as NIK inhibitors. These compounds showed promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies indicate that some derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a notable study published in PubMed, researchers synthesized several imidazo[1,5-a]pyridine derivatives and evaluated their cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that these compounds effectively induced apoptosis through multiple pathways, including ROS generation and caspase activation .

Case Study 2: Kinase Inhibition in Alzheimer's Disease

Another investigation focused on the inhibition of DYRK1A by imidazo[1,5-a]pyridine derivatives. The study found that specific modifications could enhance potency significantly, providing insights into the design of new therapeutic agents for Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for Imidazo[1,5-a]pyridin-7-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as aminopyridines with carbonyl-containing reagents. For example, describes a method using silylformamidine under reflux in benzene, followed by crystallization. Key factors include solvent choice (e.g., benzene vs. ether), temperature (reflux conditions), and stoichiometry of reagents. Optimization via factorial design (e.g., varying temperature, catalyst loading) can improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Standard techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing aromatic vs. aliphatic signals) .
  • HRMS : Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves structural ambiguities, such as regioselectivity in functionalized derivatives .

Q. How is the biological activity of this compound typically evaluated in vitro?

Assays include:

  • Enzyme inhibition : IC50 measurements against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
  • Cytotoxicity : MTT or CellTiter-Glo assays in cancer cell lines, with dose-response curves to determine EC50 values .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Contradictions may arise from variations in assay conditions (e.g., buffer pH, incubation time) or structural impurities. Solutions include:

  • Reproducibility checks : Repeating assays with independently synthesized batches .
  • Metabolic stability studies : Assessing compound degradation under physiological conditions using LC-MS .
  • Statistical validation : Applying ANOVA or Fisher’s LSD test to confirm significance of observed effects .

Q. What computational strategies are effective for predicting the reactivity of this compound in functionalization reactions?

Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity (e.g., C-3 vs. C-5 substitution). Molecular docking simulations may also guide modifications to enhance target binding .

Q. How can AI-driven tools optimize the synthesis of this compound derivatives?

Platforms like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., solvent polarity, catalyst loading) to maximize yield. AI algorithms trained on historical data can propose novel routes or predict side-products .

Methodological Challenges

Q. What experimental design principles apply to scaling up this compound synthesis?

Use a split-plot factorial design to prioritize critical factors (e.g., temperature, pressure) while minimizing resource use. For example:

FactorLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)510
Reaction time (h)1224

Analyze interactions using response surface methodology (RSM) to identify optimal conditions .

Q. How do structural modifications at position 7 influence the physicochemical properties of this compound?

Introducing electron-withdrawing groups (e.g., -CF3) increases metabolic stability but may reduce solubility. LogP and pKa values can be predicted using software like ACD/Labs or experimentally validated via shake-flask assays .

Data Management and Analysis

Q. What strategies ensure data integrity in studies involving this compound?

  • Encrypted databases : Secure spectral and biological data with role-based access controls .
  • Version control : Track changes in synthetic protocols using platforms like GitLab .
  • Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) .

Q. How can researchers resolve conflicting crystallographic data for this compound derivatives?

Re-refine raw diffraction data using software like SHELXL or OLEX2. Validate hydrogen bonding networks against DFT-optimized geometries .

Theoretical and Practical Integration

Q. What role do theoretical frameworks play in designing this compound-based inhibitors?

Molecular orbital theory (e.g., HOMO-LUMO gaps) predicts electrophilic/nucleophilic sites for target interactions. Combine with pharmacophore modeling to prioritize derivatives for synthesis .

Q. How can hybrid experimental-computational workflows accelerate research on this compound?

Implement a closed-loop system:

  • Use AI to generate virtual libraries.
  • Synthesize top candidates via high-throughput robotics.
  • Feed assay results back into the model for iterative optimization .

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